molecular formula C12H19N3 B170485 3-[(4-Methylpiperazin-1-yl)methyl]aniline CAS No. 198281-55-9

3-[(4-Methylpiperazin-1-yl)methyl]aniline

Cat. No.: B170485
CAS No.: 198281-55-9
M. Wt: 205.3 g/mol
InChI Key: ZGPHZHCPWKOKDX-UHFFFAOYSA-N
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Description

3-[(4-Methylpiperazin-1-yl)methyl]aniline: is an organic compound with the molecular formula C11H17N3. It is a derivative of aniline, where the aniline ring is substituted with a 4-methylpiperazine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]aniline typically involves the nucleophilic substitution reaction of 4-methylpiperazine with a suitable aniline derivative. One common method is the reaction of 4-methylpiperazine with 3-chloromethylaniline under basic conditions. The reaction is usually carried out in a polar solvent such as methanol or ethanol, and the mixture is heated to reflux for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpiperazin-1-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methylpiperazin-1-yl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methylpiperazin-1-yl)methyl]aniline depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The piperazine moiety is known to enhance the binding affinity and selectivity of the compound for its target, thereby modulating the biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methylpiperazin-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 4-methylpiperazine group enhances its solubility and bioavailability, making it a valuable intermediate in drug development .

Properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPHZHCPWKOKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424409
Record name 3-[(4-Methylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198281-55-9
Record name 3-[(4-Methylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1-methyl-4-(3-nitro-benzyl)-piperazine (6.9 g, 29.14 mmol) and Raney Nickel (2 g) in MeOH (150 mL) is stirred for 5 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated to afford the title compound as a yellow solid: ESI-MS: 206.1 [MH]+.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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